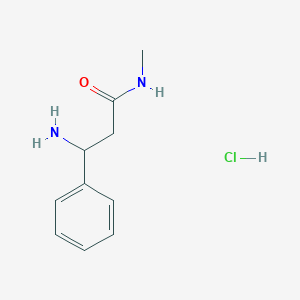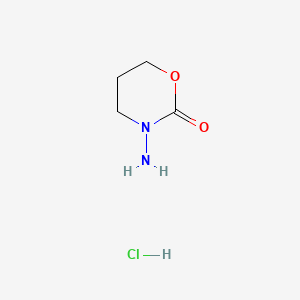
3-Amino-1,3-oxazinan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of oxazinanone, a six-membered cyclic urethane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-1,3-oxazinan-2-one hydrochloride involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions with methanol as the solvent . Another method involves the eco-friendly conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones using a novel three-dimensional copper-organic framework catalyst. This reaction uses aminopropanol and alkynol as substrates and operates under mild conditions (80°C, 0.1 MPa) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly catalytic processes, such as the one involving copper-organic frameworks, is promising for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinanone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinanones, amino alcohols, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,3-oxazinan-2-one hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-1,3-oxazinan-2-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can activate or inhibit specific enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride: This compound has a similar structure but with an additional aminoethyl group.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Another similar compound with a piperazinyl group.
Uniqueness
3-Amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential for eco-friendly synthesis and applications in multiple fields further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C4H9ClN2O2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
3-amino-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-2-1-3-8-4(6)7;/h1-3,5H2;1H |
InChI-Schlüssel |
RLTSDPPPDGPTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)OC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
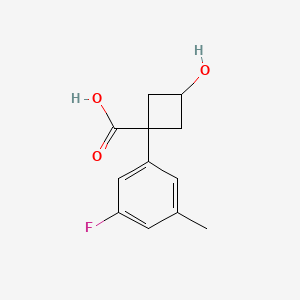
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
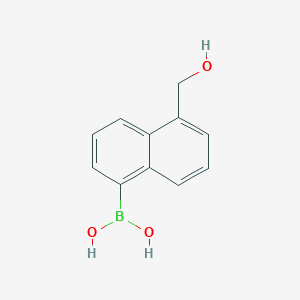
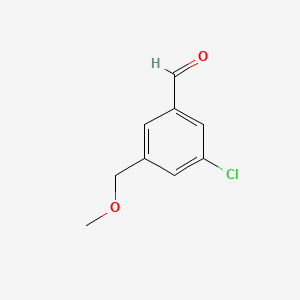

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
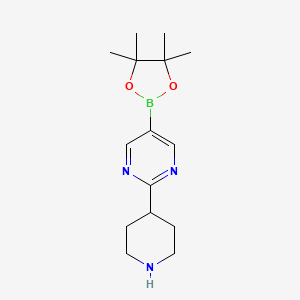
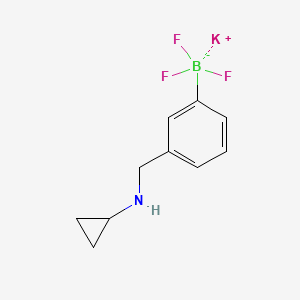
![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
